molecular formula C9H8ClNO3 B079557 5-(Acetylamino)-2-chlorobenzoic acid CAS No. 719282-11-8

5-(Acetylamino)-2-chlorobenzoic acid

Cat. No.: B079557
CAS No.: 719282-11-8
M. Wt: 213.62 g/mol
InChI Key: AMOFQIUOTAJRKS-UHFFFAOYSA-N
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Description

5-(Acetylamino)-2-chlorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an acetylamino group at the 5-position and a chlorine atom at the 2-position of the benzoic acid ring

Biochemical Analysis

Cellular Effects

The cellular effects of 5-(Acetylamino)-2-chlorobenzoic acid are not well-documented. It can be hypothesized that this compound could influence cell function by interacting with various cellular components and pathways. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It can be inferred that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It can be hypothesized that this compound could have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It can be inferred that this compound could have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

It can be inferred that this compound could be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It can be hypothesized that this compound could interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It can be inferred that this compound could be directed to specific compartments or organelles based on any potential targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Acetylamino)-2-chlorobenzoic acid can be achieved through several methods. One common approach involves the acetylation of 2-chloro-5-aminobenzoic acid using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the acetylation occurring at the amino group to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of acetic anhydride as the acetylating agent and pyridine as the catalyst remains common, with reaction conditions optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Acetylamino)-2-chlorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The acetylamino group can be oxidized or reduced to form different derivatives.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield 2-chloro-5-aminobenzoic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiolates are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.

Major Products Formed

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of N-acetyl-2-chloro-5-nitrobenzoic acid.

    Reduction: Formation of 2-chloro-5-aminobenzoic acid.

    Hydrolysis: Formation of 2-chloro-5-aminobenzoic acid.

Scientific Research Applications

5-(Acetylamino)-2-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-aminobenzoic acid: Lacks the acetyl group, making it less hydrophobic.

    5-Acetylamino-2-bromobenzoic acid: Contains a bromine atom instead of chlorine, which can affect its reactivity and interactions.

    5-Acetylamino-2-fluorobenzoic acid: Contains a fluorine atom, which can influence its biological activity.

Uniqueness

5-(Acetylamino)-2-chlorobenzoic acid is unique due to the presence of both the acetylamino and chlorine groups, which confer specific chemical and biological properties

Properties

IUPAC Name

5-acetamido-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOFQIUOTAJRKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350494
Record name 5-(acetylamino)-2-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

719282-11-8
Record name 5-(acetylamino)-2-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-amino-2-chloro-benzoic acid (0.50 g, 2.9 mmol) in DCM (15 mL) was added acetyl chloride (0.30 mL, 4.2 mmol) followed by triethylamine (1.2 mL, 8.6 mmol). The mixture was stirred at RT for 2 h and poured into water. The mixture was extracted with ethyl acetate and the combined organic layers washed with water, brine, dried over Na2SO4 and filtered. The filtrate was concentrated and afforded the title compound (0.17 g, 27%) as a brown solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
27%

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